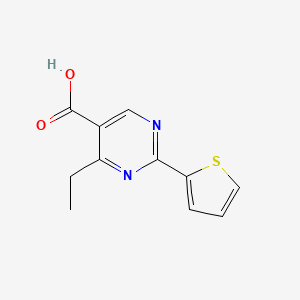![molecular formula C8H7NO2S B13540527 7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
7-Methoxybenzo[d]isothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring, with a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[d]isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization under acidic conditions to form the isothiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like Selectfluor or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, resulting in the corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Selectfluor, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: 7-Methoxybenzo[d]isothiazol-3(2H)-one is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: The compound has shown promise in preclinical studies as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industry: In the materials science field, this compound is explored for its use in the synthesis of polymers and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the isothiazole ring play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Benzo[d]isothiazol-3(2H)-one: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
7-Hydroxybenzo[d]isothiazol-3(2H)-one: The hydroxy group can lead to different hydrogen bonding interactions compared to the methoxy group.
7-Chlorobenzo[d]isothiazol-3(2H)-one: The chloro group can influence the compound’s reactivity and its interaction with biological targets.
Uniqueness: 7-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-6-4-2-3-5-7(6)12-9-8(5)10/h2-4H,1H3,(H,9,10) |
InChI Key |
PPRNOWXPQSVXKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
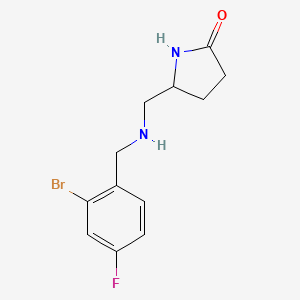
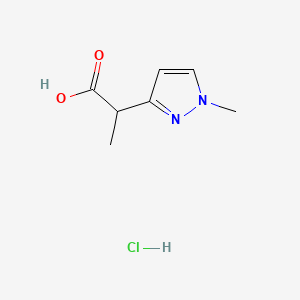
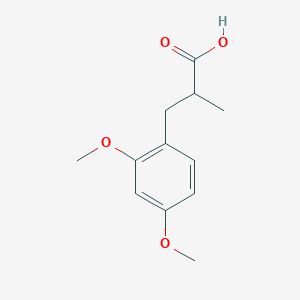

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
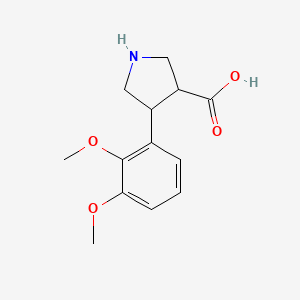
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
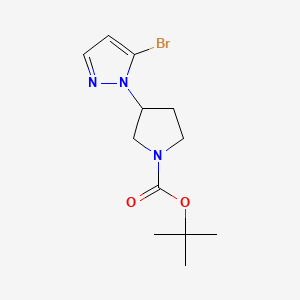
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
